![molecular formula C14H15N5O B2463904 N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)picolinamide CAS No. 1396790-49-0](/img/structure/B2463904.png)
N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)picolinamide
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Description
Synthesis Analysis
A method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines and 2-[(4,4-diarylbutyl)amino]pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .Molecular Structure Analysis
The molecular structure of “N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)picolinamide” is characterized by a pyrrolidin-1-yl group attached to a pyrimidin-5-yl group, which is further attached to a picolinamide group.Chemical Reactions Analysis
The synthesis of 2-(pyrrolidin-1-yl)pyrimidines involves reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .Scientific Research Applications
Medicinal Chemistry and Drug Synthesis
Amide Rotational Barriers : Picolinamide, part of the chemical structure, has been studied for its amide rotational barriers, shedding light on its energetics and potential for medicinal applications. Such characteristics are crucial in the design of pharmaceutical agents, as amide rotation affects the bioactivity of compounds (Olsen et al., 2003).
Synthesis of Negative Allosteric Modulators : Detailed synthesis processes have been developed for compounds like VU0424238 (auglurant), showcasing the complexity and efficiency required in medicinal chemistry to produce potential treatments for conditions such as depression (David et al., 2017).
Biochemical Research
- Poly (ADP-ribose) Synthetase Inhibition : Picolinamide has been investigated for its ability to inhibit poly (ADP-ribose) synthetase, protecting against specific types of cellular damage. This property could be valuable in developing treatments for conditions related to DNA repair mechanisms (Yamamoto & Okamoto, 1980).
Organic and Synthetic Chemistry
- Intramolecular Amination : Research has shown efficient methods for synthesizing azetidine, pyrrolidine, and indoline compounds via palladium-catalyzed intramolecular amination, highlighting the utility of picolinamide in complex organic synthesis processes (He et al., 2012).
Antimicrobial and Antitubercular Activity
- Tuberculostatic Activity : Novel derivatives of picolinohydrazide have been synthesized and tested for their activity against Mycobacterium tuberculosis, indicating potential applications in developing new antitubercular agents (Bogdanowicz et al., 2012).
Catalytic Applications
- Microwave-Assisted Suzuki-Miyaura and Heck Reactions : The catalytic activity of palladium(II) complexes in facilitating Suzuki-Miyaura and Heck reactions under microwave irradiation has been studied, demonstrating the role of picolinamide derivatives in catalysis (Kopylovich et al., 2009).
Supramolecular Chemistry
- DNA-Targeting Supramolecular Binders : Pyridine-based oligoamides, including picolinamide derivatives, have been synthesized and analyzed for their ability to bind to DNA through multiple hydrogen bonds. This research provides insights into designing novel DNA-binding molecules for therapeutic and biochemical applications (Frimannsson et al., 2010).
properties
IUPAC Name |
N-(2-pyrrolidin-1-ylpyrimidin-5-yl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O/c20-13(12-5-1-2-6-15-12)18-11-9-16-14(17-10-11)19-7-3-4-8-19/h1-2,5-6,9-10H,3-4,7-8H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVIIMJPXWSNQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=N2)NC(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)picolinamide |
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